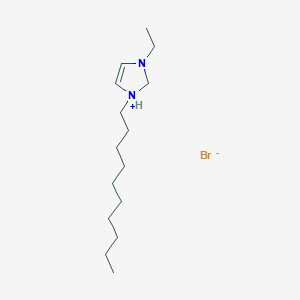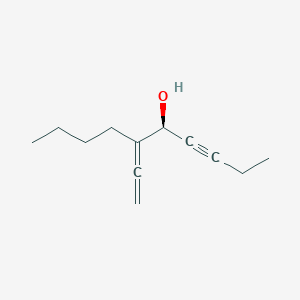
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a decyl chain and an ethyl group attached to the imidazolium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with decyl bromide under reflux conditions in an aprotic solvent such as acetonitrile. The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the generated hydrogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Corresponding halide or hydroxide derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the imidazolium ring.
Complex Formation: Metal-imidazolium complexes.
Wissenschaftliche Forschungsanwendungen
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as an ionic liquid in green chemistry.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
Wirkmechanismus
The mechanism of action of 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The decyl chain allows for insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The imidazolium ring can interact with protein active sites, inhibiting enzyme function and microbial growth.
Vergleich Mit ähnlichen Verbindungen
- 1-Decyl-3-methylimidazolium bromide
- 1-Decyl-3-ethylimidazolium chloride
- 1-Decyl-3-ethylimidazolium iodide
Comparison: 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific combination of a decyl chain and an ethyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, thermal stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
581101-93-1 |
|---|---|
Molekularformel |
C15H31BrN2 |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
1-decyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C15H30N2.BrH/c1-3-5-6-7-8-9-10-11-12-17-14-13-16(4-2)15-17;/h13-14H,3-12,15H2,1-2H3;1H |
InChI-Schlüssel |
XVXNKBMBGSTJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)


